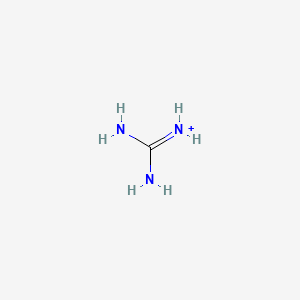
Guanidinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinium is a guanidinium ion. It is a conjugate acid of a guanidine and a carbamimidoylazanium.
A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.
Applications De Recherche Scientifique
Molecular Recognition
Guanidinium is vital in molecular recognition, especially in biological systems. It facilitates crucial hydrogen-bonding and electrostatic interactions in the stabilization of complexes between proteins and various biomolecules like nucleic acids and carbohydrates. Guanidinium serves as a functional group in artificial receptors for various oxoanions, including carboxylates, phosphates, sulfates, and nitrates, demonstrating its versatility in biology, chemistry, and supramolecular chemistry (Blondeau et al., 2007).
Anticancer Applications
Guanidinium-functionalized molecules are explored as potential anticancer agents. Cyclometalated iridium(III) complexes with guanidinium ligands show moderate antitumor activity and are found to selectively localize in mitochondria, inducing cancer cell death through reactive oxygen species (ROS)-dependent pathways (Song et al., 2017).
Ion-Protein Interactions
The study of guanidinium carbonate in water serves as a model for understanding arginine-carbonate interactions, relevant in ion-protein interactions. Insights into these interactions are crucial for grasping the intricate dynamics within biological systems (Vazdar et al., 2013).
Anionic Species Binding
The guanidinium group is a key functional group in molecular recognition, particularly effective in binding anionic guests through charge pairing and hydrogen bonding. Its high pKa value extends its utility across a wide pH range, making it a staple in the design and synthesis of receptor molecules for small target anions (Best et al., 2003).
DNA Denaturation and Renaturation
Guanidinium chloride (GuCl) is used in DNA denaturation and renaturation studies, demonstrating its unique dual effect uncommon to most denaturants. This underscores its significance in molecular biology, especially in the study of nucleic acid structures and functions (Huang, 1968).
Gene Delivery
Guanidinium groups are integral in nonviral vectors for gene delivery, demonstrating low toxicity and high transfection efficiency. Their ability to condense DNA into nanometric globules is crucial for efficient gene transfer, highlighting the potential of guanidinium-rich compounds in biotechnology and medicine (Bagnacani et al., 2012).
Propriétés
Nom du produit |
Guanidinium |
|---|---|
Formule moléculaire |
CH6N3+ |
Poids moléculaire |
60.08 g/mol |
Nom IUPAC |
diaminomethylideneazanium |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/p+1 |
Clé InChI |
ZRALSGWEFCBTJO-UHFFFAOYSA-O |
SMILES canonique |
C(=[NH2+])(N)N |
Synonymes |
Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



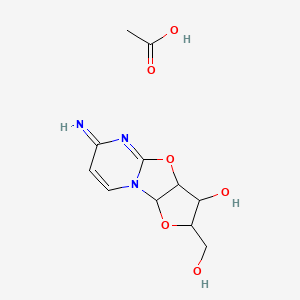
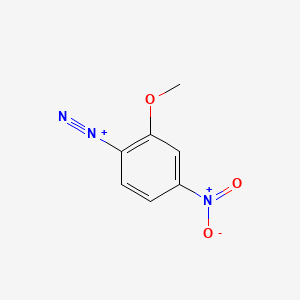
![1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-](/img/structure/B1210941.png)
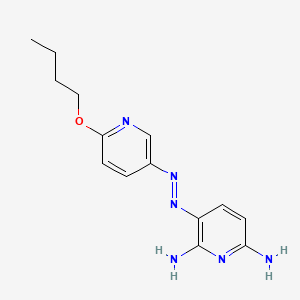
![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)

![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)
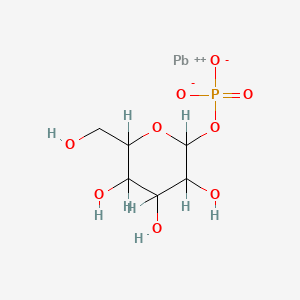
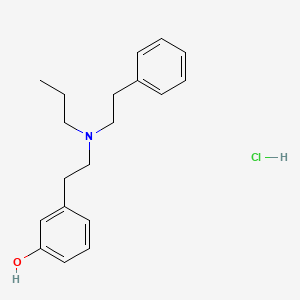
![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)
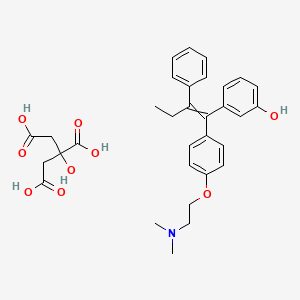
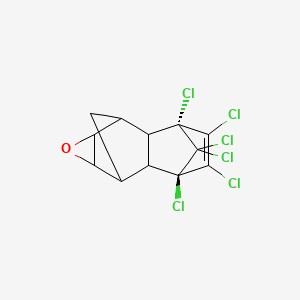
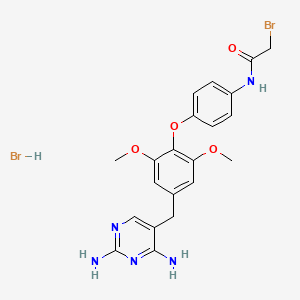
![(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1210960.png)